7-(4-chlorophenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
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Overview
Description
7-(4-chlorophenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine core, substituted with a 4-chlorophenyl and a phenyl group. The compound has shown potential in various biological activities, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorophenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the oxidative cyclization using FeCl3 has been reported as an effective method . Another approach involves the use of one-pot multicomponent reactions, where 2,4-dichlorobenzaldehyde is reacted with acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, reduce waste, and improve yield. Techniques such as microwave-assisted synthesis and solvent-free reactions may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
7-(4-chlorophenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, are common for modifying the phenyl and chlorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound is being investigated as a potential inhibitor of CDK2, a target for cancer treatment.
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of CDK2/cyclin A2, leading to the inhibition of cell cycle progression and induction of apoptosis in cancer cells . The compound fits into the active site of CDK2 through essential hydrogen bonding, disrupting the enzyme’s function and preventing tumor cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A closely related compound with variations in the triazolo and pyrimidine rings.
Trazodone Related Compound C: A compound with a similar triazolo[4,3-a]pyridine structure but different functional groups.
Uniqueness
7-(4-chlorophenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical properties. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C18H11ClN6 |
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Molecular Weight |
346.8 g/mol |
IUPAC Name |
10-(4-chlorophenyl)-5-phenyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C18H11ClN6/c19-13-6-8-14(9-7-13)25-17-15(10-21-25)18-23-22-16(24(18)11-20-17)12-4-2-1-3-5-12/h1-11H |
InChI Key |
QEIZVNBZKMDECM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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